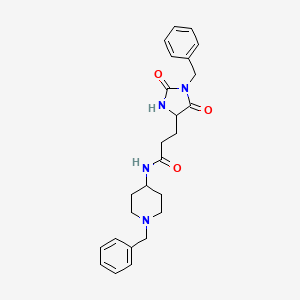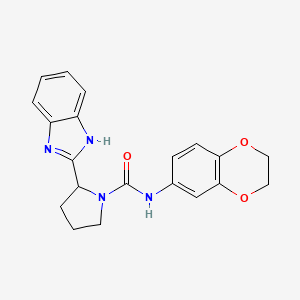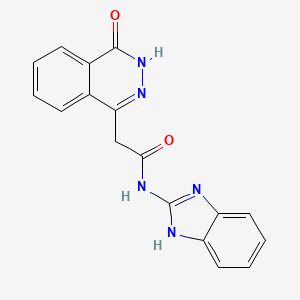![molecular formula C20H20ClN3O4 B10999893 N-[3-(acetylamino)phenyl]-1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B10999893.png)
N-[3-(acetylamino)phenyl]-1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(acetylamino)phenyl]-1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetylamino group, a chloro-methoxyphenyl group, and a pyrrolidine-3-carboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the acetylamino group: This step involves the acetylation of aniline to form N-acetylaniline.
Introduction of the chloro-methoxyphenyl group: This step involves the chlorination and methoxylation of a phenyl ring.
Formation of the pyrrolidine ring: This step involves the cyclization of a suitable precursor to form the pyrrolidine ring.
Coupling of the intermediates: The final step involves the coupling of the acetylamino group, the chloro-methoxyphenyl group, and the pyrrolidine ring to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-[3-(acetylamino)phenyl]-1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide: is similar to other compounds with acetylamino, chloro-methoxyphenyl, and pyrrolidine moieties.
This compound: can be compared to compounds such as This compound and This compound.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and its potential biological activities. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C20H20ClN3O4 |
|---|---|
Molecular Weight |
401.8 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H20ClN3O4/c1-12(25)22-15-4-3-5-16(10-15)23-20(27)13-8-19(26)24(11-13)17-9-14(21)6-7-18(17)28-2/h3-7,9-10,13H,8,11H2,1-2H3,(H,22,25)(H,23,27) |
InChI Key |
BLTQEWMXXBRJCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2CC(=O)N(C2)C3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(pyridin-2-yl)-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]piperazine-1-carboxamide](/img/structure/B10999817.png)
![2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B10999821.png)


![3-(5-methyl-1H-tetrazol-1-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide](/img/structure/B10999834.png)
![2-(6-chloro-1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10999841.png)
![2-[5-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-3-yl)acetamide](/img/structure/B10999844.png)
![N-[5-(2-Cyclopentylethyl)-1H-1,2,4-triazol-3-YL]-3-(1H-pyrrol-1-YL)-3-(3-thienyl)propanamide](/img/structure/B10999849.png)
![dimethyl N-{[3-(4-methoxyphenyl)thiomorpholin-4-yl]carbonyl}-L-aspartate](/img/structure/B10999850.png)

![N-[3-(acetylamino)phenyl]-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide](/img/structure/B10999871.png)
![N-(7-methoxyquinolin-3-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10999872.png)
![{1-[({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B10999901.png)
